4,4'-Bipyridine hydrate

Catalog No.
S1492375
CAS No.
123333-55-1
M.F
C10H10N2O
M. Wt
174.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Bipyridine hydrate

CAS Number

123333-55-1

Product Name

4,4'-Bipyridine hydrate

IUPAC Name

4-pyridin-4-ylpyridine;hydrate

Molecular Formula

C10H10N2O

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C10H8N2.H2O/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;/h1-8H;1H2

InChI Key

JJRKHJXMBCYHSH-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=CC=NC=C2.O

Canonical SMILES

C1=CN=CC=C1C2=CC=NC=C2.O

The exact mass of the compound 4,4'-Dipyridyl hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,4'-Bipyridine hydrate is a foundational exo-bidentate bridging ligand widely utilized in the synthesis of metal-organic frameworks (MOFs), 1D/2D coordination polymers, and viologen precursors. Characterized by its two rigid pyridine rings linked at the C-4 and C-4' positions, it acts as a robust Lewis base capable of connecting two distinct metal centers[1]. Unlike its anhydrous counterpart, the hydrate form (CAS 123333-55-1) incorporates defined water molecules within its crystal lattice, significantly altering its physical properties such as melting point and hygroscopicity . For procurement and process scale-up, this hydrated form is primarily selected for its enhanced handling stability, predictable stoichiometry in ambient environments, and compatibility with aqueous or mixed-solvent green synthesis routes[2].

Substituting 4,4'-bipyridine hydrate with the generic anhydrous form introduces severe reproducibility risks in precision chemical manufacturing. Anhydrous 4,4'-bipyridine is highly hygroscopic and spontaneously absorbs moisture when ambient relative humidity exceeds 35%, leading to an unpredictable effective molecular weight during weighing . This mass fluctuation directly causes stoichiometric imbalances in MOF synthesis, resulting in structural defects, unreacted metal nodes, or the formation of unintended topological phases [1]. Furthermore, the two forms exhibit drastically different thermal profiles—with the hydrate melting nearly 40 °C lower—meaning that direct substitution in melt-crystallization or solvent-free synthesis protocols will result in processing failures or require complete thermal profile recalibration .

Stoichiometric Stability Under Ambient Humidity

Anhydrous 4,4'-bipyridine is highly susceptible to moisture, spontaneously forming hydrates when stored or handled at a relative humidity greater than 35% at room temperature. This spontaneous moisture sorption causes continuous mass fluctuation during weighing. In contrast, 4,4'-bipyridine hydrate possesses a stable, pre-saturated crystal lattice that resists further ambient moisture uptake [1]. When calculating molar ratios for precision coordination networks, the hydrate provides a reliable, fixed molecular weight, eliminating the mass variance commonly observed when handling the anhydrous form in standard laboratory air [2].

Evidence DimensionMoisture sorption and mass stability at >35% RH
Target Compound DataStable mass; predictable stoichiometry
Comparator Or BaselineSpontaneous hydration; fluctuating mass leading to stoichiometric errors (Anhydrous 4,4'-bipyridine)
Quantified DifferenceElimination of ambient weighing variance (up to ~15% depending on hydration extent)
ConditionsStandard laboratory handling at room temperature and >35% RH

Ensures precise molar ratios during the batch-to-batch synthesis of metal-organic frameworks, preventing costly structural defects.

Thermal Processing and Melting Point Reduction

The incorporation of water into the 4,4'-bipyridine lattice significantly alters its thermal properties, which is critical for temperature-sensitive processing. Standard physical property assessments reveal that 4,4'-bipyridine hydrate exhibits a melting point in the range of 70–74 °C. In direct contrast, the anhydrous form melts at a significantly higher temperature of 109–114 °C . This ~40 °C reduction in the melting transition allows the hydrate to be utilized in lower-temperature melt-synthesis and solvent-free co-crystallization methods, minimizing the thermal degradation risk for heat-sensitive co-formers or metal complexes [1].

Evidence DimensionMelting Point
Target Compound Data70–74 °C
Comparator Or Baseline109–114 °C (Anhydrous 4,4'-bipyridine)
Quantified Difference~40 °C reduction in melting temperature
ConditionsStandard pressure, thermal analysis (DSC/melting point apparatus)

Enables lower-temperature, solvent-free synthesis routes, saving energy and protecting thermally labile co-reactants.

Pre-Organized Hydrogen Bonding for Structural Templating

In the solid state and during initial dissolution, the water molecules in 4,4'-bipyridine hydrate actively participate in structural templating. Crystallographic analysis demonstrates that the hydrate forms specific O-H···N and O-H···O hydrogen-bonded networks, organizing the bipyridine molecules into distinct sheets[1]. The anhydrous form lacks these pre-existing hydrogen-bond donor networks [2]. During the synthesis of complex 1D and 2D coordination polymers, these water molecules can act as labile structural directors or stabilizing clusters that guide the initial self-assembly of the metal-ligand framework before being displaced or incorporated into the final pore structure [3].

Evidence DimensionSupramolecular pre-organization
Target Compound DataExtensive O-H···N hydrogen-bonded sheets
Comparator Or BaselineAbsence of water-mediated hydrogen bonding (Anhydrous 4,4'-bipyridine)
Quantified DifferencePresence of distinct pre-organized supramolecular sheets prior to metal coordination
ConditionsSolid-state and early-stage crystallization environments

Provides a distinct structural templating effect that can direct the topology of novel coordination polymers and co-crystals.

Aqueous and Green MOF Synthesis

Directly leverages the hydrate's stable stoichiometry and compatibility with water/ethanol solvent systems to produce robust 3D redox-active metal-organic frameworks without the need for strict anhydrous handling [1].

Low-Temperature Melt Co-Crystallization

Utilizes the significantly lower melting point (70–74 °C) of the hydrate form to synthesize multi-component pharmaceutical co-crystals or supramolecular assemblies without thermally degrading sensitive active pharmaceutical ingredients [2].

Viologen Precursor Manufacturing

Serves as a reliable, weighable starting material for the synthesis of mono- and di-quaternized 4,4'-bipyridinium salts (viologens) used in electrochromic displays and redox-flow batteries, where precise molar ratios dictate product purity .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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